molecular formula C12H16O2S B15247352 2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester

2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester

Cat. No.: B15247352
M. Wt: 224.32 g/mol
InChI Key: PHLYWCXYNZUXFN-UHFFFAOYSA-N
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Description

2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester is an organic compound with the molecular formula C12H16O2S It is a derivative of propanoic acid, featuring a methyl group and a phenylmethylthio group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester typically involves the esterification of 2-methyl-2-[(phenylmethyl)thio]propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, ethers

Scientific Research Applications

2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester involves its interaction with specific molecular targets. The phenylmethylthio group can undergo oxidation to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The ester group can be hydrolyzed to release the active acid form, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 2-benzylsulfanyl-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-12(2,11(13)14-3)15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLYWCXYNZUXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)SCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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